molecular formula C7H9F3N4O2 B1477514 2-Azido-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one CAS No. 2098043-19-5

2-Azido-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one

Cat. No. B1477514
CAS RN: 2098043-19-5
M. Wt: 238.17 g/mol
InChI Key: APYMOBRKTXPRFZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular weight of 2-Azido-1-(3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl)ethan-1-one is 252.19 g/mol. The exact molecular structure of this compound is not available in the sources I found.

Scientific Research Applications

Chemical Synthesis and Characterization

The compound is a key component in the synthesis and characterization of various chemical structures. For instance, its derivatives have been utilized in the formation of geminal bis(alkoxy-NNO-azoxy)compounds, showing reactivity with sodium azide and potential for the association of molecules by alkoxyazoxy groups (Zyuzin, 2015). Additionally, the compound is fundamental in the structural formation of azetidin-2-ones, which have been recognized for their potential in antimitotic compounds (Twamley et al., 2020). Moreover, its structural impact has been examined through spectroscopic techniques, emphasizing the influence of substituents on its spectral properties (Singh & Pheko, 2008).

Intermediate in Synthesis of Medical Compounds

It's been identified as a potential intermediate for synthesizing novel carbapenems, a class of β-lactam antibiotics, showcasing its importance in drug development and pharmaceutical research (O'Leary et al., 1998). The compound's derivatives are also involved in the synthesis of trifluoromethyl-containing aminopropanes, oxazinanes, and other cyclic structures, demonstrating its versatility in organic synthesis (Hang Dao Thi et al., 2018).

Material Science and Ligand Formation

In material science, the compound is used in the formation of pincer ligands, indicating its role in inorganic chemistry and the potential development of new materials (Casarrubios et al., 2015). Additionally, its utility extends to the synthesis of novel fused β-lactams, further demonstrating its significance in chemical synthesis and material development (Branch & Pearson, 1986).

Mechanism of Action

Azetidin-2-ones, which include 2-Azido-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one, have been investigated for their antiproliferative activity. They have been found to be effective in breast-cancer cell lines as tubulin-targeting antimitotic agents and selective estrogen-receptor modulators (SERMs) .

properties

IUPAC Name

2-azido-1-[3-methoxy-3-(trifluoromethyl)azetidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3N4O2/c1-16-6(7(8,9)10)3-14(4-6)5(15)2-12-13-11/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYMOBRKTXPRFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C1)C(=O)CN=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Azido-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
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2-Azido-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
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2-Azido-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
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2-Azido-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Reactant of Route 5
2-Azido-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one
Reactant of Route 6
2-Azido-1-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)ethan-1-one

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